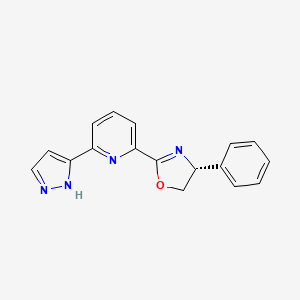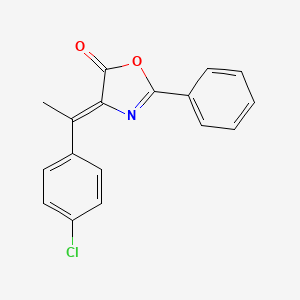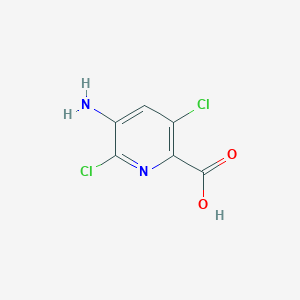![molecular formula C9H9NO2 B12883512 3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
3-Methoxy-6-methylbenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-methylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions . These methods are favored for their high regioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These eco-friendly methods are designed to be scalable and sustainable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .
Scientific Research Applications
3-Methoxy-6-methylbenzo[d]isoxazole has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-6-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . These interactions can modulate biological processes, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: Similar in structure but lacks the methoxy group.
6-Methylisoxazole: Similar but lacks the methoxy group at the 3-position.
3,5-Dimethylisoxazole: Contains an additional methyl group at the 5-position.
Uniqueness
3-Methoxy-6-methylbenzo[d]isoxazole is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-methoxy-6-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-3-4-7-8(5-6)12-10-9(7)11-2/h3-5H,1-2H3 |
InChI Key |
JYIADFGEVQHVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)
![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)
![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)


![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)




![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)

